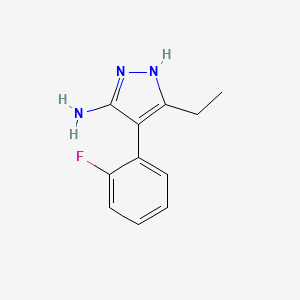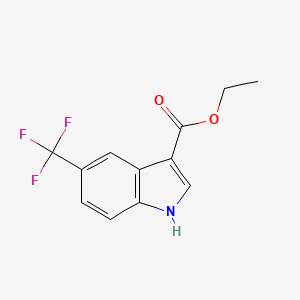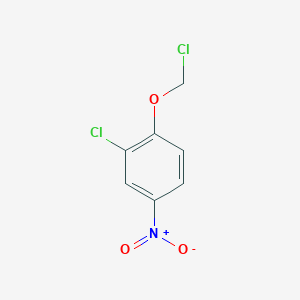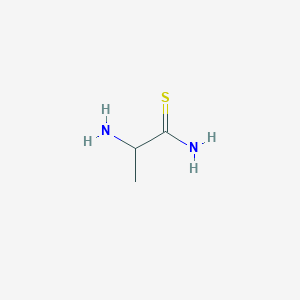![molecular formula C7H15NO2S B13167075 3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione](/img/structure/B13167075.png)
3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione is a chemical compound with the molecular formula C7H15NO2S. This compound is known for its unique structure, which includes a thietane ring, a sulfur-containing four-membered ring, and a methylamino group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione typically involves the reaction of 3-(methylamino)propylamine with a suitable thietane precursor. One common method is the cyclization of a precursor compound under acidic or basic conditions to form the thietane ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained between 0°C and 50°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different oxidation states.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives. These products can have different physical and chemical properties, making them useful for various applications .
Applications De Recherche Scientifique
3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylamino)propylamine: This compound shares the methylamino group but lacks the thietane ring.
N-Methyl-1,3-propanediamine: Similar in structure but with different functional groups.
Thietane derivatives: Compounds with similar thietane rings but different substituents
Uniqueness
3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione is unique due to the combination of the thietane ring and the methylamino group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H15NO2S |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
1-(1,1-dioxothietan-3-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C7H15NO2S/c1-3-7(8-2)6-4-11(9,10)5-6/h6-8H,3-5H2,1-2H3 |
Clé InChI |
ARHLKEHLYZKXRF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CS(=O)(=O)C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B13167019.png)


![3-ethoxy-N-propylspiro[3.4]octan-1-amine](/img/structure/B13167038.png)

![4-[3-(4-Fluorophenyl)propyl]aniline](/img/structure/B13167044.png)

![(2S)-3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13167055.png)

![2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde](/img/structure/B13167066.png)

